molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene

Cat. No.: B2832723
CAS No.: 102442-70-6
M. Wt: 378.5
InChI Key: NMSNXTQURXVTLH-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene” is a complex organic molecule that contains two naphthalene rings, each substituted with a methoxy group, and connected by a disulfanyl bridge . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The methoxy group (-OCH3) is a common substituent in organic chemistry, and the disulfanyl group (-S-S-) is a type of sulfur-sulfur bond found in some organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of two naphthalene rings, each substituted with a methoxy group, and connected by a disulfanyl bridge . The presence of the aromatic naphthalene rings would likely confer stability to the molecule, while the methoxy groups could potentially influence its reactivity and solubility.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. The presence of the aromatic naphthalene rings could contribute to its stability and potentially its solubility in nonpolar solvents, while the methoxy groups could potentially increase its solubility in polar solvents .

Scientific Research Applications

  • Autoxidation and Aromatic Compound Reactions : Mono- and disulfonated naphthalene derivatives, which are structurally related to the compound , undergo specific reactions under aerobic conditions. For example, 1-amino-2-hydroxynaphthalene-6-sulfonate and related compounds exhibit unique autoxidation reactions that lead to the formation of various products. These reactions are significant in understanding the behavior of naphthalene derivatives under different conditions (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

  • Light-Initiated and Thermal Nitration Reactions : The interactions between naphthalene derivatives and nitration agents have been studied, highlighting the complex photochemical and thermal reactions that these compounds undergo. This research is pivotal in understanding the chemical dynamics of methoxynaphthalene compounds under various conditions (Eberson & Radner, 1991).

  • Nucleophilic Aromatic Substitution Reactions : Studies have shown that methoxynaphthalene derivatives undergo nucleophilic aromatic substitution with Grignard reagents. This process is critical for synthesizing certain binaphthyl compounds, which have applications in various fields, including material science and pharmaceuticals (Hattori, Suzuki, Komuro, & Miyano, 1995).

  • Organophosphorus Compound Synthesis : The reaction of methoxynaphthalene derivatives with other compounds, such as Lawesson's Reagent, leads to the formation of unique organophosphorus compounds. These reactions are significant for the development of new materials and chemicals (Shabana, Osman, & Atrees, 1994).

  • Catalysis and Chemical Transformation : Methoxynaphthalene derivatives have been used to study catalytic reactions, such as O-methylation, which have implications in the production of drugs like naproxen. Understanding these reactions can lead to more efficient and environmentally friendly industrial processes (Yadav & Salunke, 2013).

  • Anaerobic Degradation and Environmental Impact : Research on the anaerobic degradation of naphthalene derivatives, including methoxynaphthalene, is crucial for understanding their environmental impact, particularly in relation to soil and water pollution. This research can aid in developing strategies for pollution mitigation and environmental protection (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).

Properties

IUPAC Name

2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSNXTQURXVTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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